1-methyl-3-(1-(2-phenoxyacetyl)piperidin-4-yl)-4-phenyl-1H-1,2,4-triazol-5(4H)-one
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Overview
Description
1-METHYL-3-[1-(2-PHENOXYACETYL)PIPERIDIN-4-YL]-4-PHENYL-4,5-DIHYDRO-1H-1,2,4-TRIAZOL-5-ONE is a complex organic compound that features a piperidine ring, a phenoxyacetyl group, and a triazolone moiety
Preparation Methods
The synthesis of 1-METHYL-3-[1-(2-PHENOXYACETYL)PIPERIDIN-4-YL]-4-PHENYL-4,5-DIHYDRO-1H-1,2,4-TRIAZOL-5-ONE typically involves a multistep processThe reaction conditions usually involve the use of organic solvents, catalysts, and controlled temperatures to ensure the desired product is obtained with high purity and yield .
Industrial production methods for this compound would likely involve optimization of the synthetic route to scale up the process, ensuring cost-effectiveness and efficiency. This could include the use of continuous flow reactors and automated systems to streamline the production process .
Chemical Reactions Analysis
1-METHYL-3-[1-(2-PHENOXYACETYL)PIPERIDIN-4-YL]-4-PHENYL-4,5-DIHYDRO-1H-1,2,4-TRIAZOL-5-ONE undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized derivatives.
Reduction: Reduction reactions can be performed to modify the functional groups, potentially altering the biological activity of the compound.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles or electrophiles depending on the desired substitution .
Scientific Research Applications
1-METHYL-3-[1-(2-PHENOXYACETYL)PIPERIDIN-4-YL]-4-PHENYL-4,5-DIHYDRO-1H-1,2,4-TRIAZOL-5-ONE has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules and can be used in various organic synthesis reactions.
Biology: The compound’s biological activity makes it a candidate for studying its effects on different biological systems, including its potential as an antiproliferative agent.
Medicine: Due to its potential pharmacological properties, it is studied for its use in developing new therapeutic agents, particularly in cancer research
Mechanism of Action
The mechanism of action of 1-METHYL-3-[1-(2-PHENOXYACETYL)PIPERIDIN-4-YL]-4-PHENYL-4,5-DIHYDRO-1H-1,2,4-TRIAZOL-5-ONE involves its interaction with specific molecular targets and pathways. The compound may bind to certain receptors or enzymes, inhibiting or activating their function. This interaction can lead to various biological effects, such as antiproliferative activity against cancer cells. The exact molecular targets and pathways involved depend on the specific biological context and the modifications made to the compound .
Comparison with Similar Compounds
1-METHYL-3-[1-(2-PHENOXYACETYL)PIPERIDIN-4-YL]-4-PHENYL-4,5-DIHYDRO-1H-1,2,4-TRIAZOL-5-ONE can be compared with other similar compounds, such as:
1-Methyl-3-{4-[(4-(2-oxo-2,3-dihydro-1H-benzimidazol-1-yl)piperidin-1-yl)benzyl]}-2-phenylindole: This compound also features a piperidine ring and has shown significant biological activity.
Piperidine derivatives: These compounds share the piperidine moiety and exhibit a wide range of biological activities, including anticancer, antiviral, and antimicrobial properties
The uniqueness of 1-METHYL-3-[1-(2-PHENOXYACETYL)PIPERIDIN-4-YL]-4-PHENYL-4,5-DIHYDRO-1H-1,2,4-TRIAZOL-5-ONE lies in its specific combination of functional groups, which contribute to its distinct biological and chemical properties .
Properties
Molecular Formula |
C22H24N4O3 |
---|---|
Molecular Weight |
392.5 g/mol |
IUPAC Name |
2-methyl-5-[1-(2-phenoxyacetyl)piperidin-4-yl]-4-phenyl-1,2,4-triazol-3-one |
InChI |
InChI=1S/C22H24N4O3/c1-24-22(28)26(18-8-4-2-5-9-18)21(23-24)17-12-14-25(15-13-17)20(27)16-29-19-10-6-3-7-11-19/h2-11,17H,12-16H2,1H3 |
InChI Key |
BJPJRLSJZRGELU-UHFFFAOYSA-N |
Canonical SMILES |
CN1C(=O)N(C(=N1)C2CCN(CC2)C(=O)COC3=CC=CC=C3)C4=CC=CC=C4 |
Origin of Product |
United States |
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